molecular formula C11H20F2N2O2 B3097185 Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate CAS No. 1303973-27-4

Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate

Cat. No.: B3097185
CAS No.: 1303973-27-4
M. Wt: 250.29
InChI Key: BGZSTQMQTTUBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate (CAS: 1303973-27-4; MFCD18909857) is a piperidine-derived tertiary amine with a molecular formula of C₁₁H₂₀F₂N₂O₂ and a molecular weight of ~250.3 g/mol . Its structure features:

  • A piperidine ring substituted with 4,4-difluoro groups, enhancing electronegativity and metabolic stability.
  • An aminomethyl (-CH₂NH₂) group at position 3, enabling nucleophilic reactions or further functionalization.
  • A tert-butoxycarbonyl (Boc) protecting group at the piperidine nitrogen, offering acid-labile protection for synthetic flexibility .

This compound is widely used as an intermediate in pharmaceutical synthesis, particularly in developing kinase inhibitors or protease-targeted therapies . Its purity is typically ≥95%, as standardized in commercial catalogs .

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-5-4-11(12,13)8(6-14)7-15/h8H,4-7,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZSTQMQTTUBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303973-27-4
Record name tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate typically involves multiple stepsThe final step involves the esterification of the piperidine nitrogen with tert-butyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactor systems allows for precise control over reaction parameters, leading to more efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to modify the piperidine ring or the aminomethyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group may yield imines, while reduction can produce secondary amines .

Scientific Research Applications

Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and dipole interactions. The aminomethyl group can participate in nucleophilic or electrophilic reactions, depending on the biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key analogs are compared based on substituent positions, functional groups, and applications.

Positional Isomers of Aminomethyl-Difluoropiperidines

Compound Name CAS Number Molecular Formula Substituent Positions Purity Key Differences vs. Target Compound
Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate (Target) 1303973-27-4 C₁₁H₂₀F₂N₂O₂ 3-(aminomethyl); 4,4-difluoro 95% Reference compound for comparisons.
Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate 1303973-22-9 C₁₁H₂₀F₂N₂O₂ 4-(aminomethyl); 3,3-difluoro 95% Altered electronic environment due to 3,3-difluoro groups; potential steric hindrance at position 4.
Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate 1373502-92-1 C₁₁H₂₀F₂N₂O₂ 5-(aminomethyl); 3,3-difluoro 95% Aminomethyl at position 5 may alter ring conformation and hydrogen-bonding capacity.

Impact of Positional Isomerism :

  • 3,3-Difluoro vs.
  • Aminomethyl Position: Moving the aminomethyl group from position 3 (target) to 4 or 5 alters spatial accessibility for downstream reactions, impacting drug-target interactions .

Functional Group Variants

Amino vs. Aminomethyl Derivatives
Compound Name CAS Number Molecular Formula Functional Group Purity Key Differences vs. Target Compound
(S)-tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate 2055848-75-2 C₁₀H₁₈F₂N₂O₂ 3-amino (-NH₂) 95% Primary amine at position 3; lacks methyl spacer, reducing steric bulk and altering reactivity.
Protected Aminomethyl Derivatives
Compound Name CAS Number Molecular Formula Protecting Group Molecular Weight Key Differences vs. Target Compound
tert-butyl 3-((benzyloxycarbonylamino)methyl)-4,4-difluoropiperidine-1-carboxylate 1881321-39-6 C₁₉H₂₆F₂N₂O₄ Benzyloxycarbonyl (Cbz) 384.42 Cbz group enhances stability but requires hydrogenolysis for deprotection.

Aromatic Substituted Analogs

Compound Name CAS Number Molecular Formula Substituent Molecular Weight Key Differences vs. Target Compound
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate 1349716-46-6 C₁₈H₂₅F₂N₂O₂ 3,4-difluorobenzylamino 326.38 Aromatic fluorine enhances lipophilicity and π-π stacking potential.

Bipiperidine Analogs

Compound Name CAS Number Molecular Formula Structure Key Differences vs. Target Compound
tert-butyl 3',3'-difluoro-1,4'-bipiperidine-1'-carboxylate N/A C₁₅H₂₄F₂N₂O₂ Bipiperidine backbone Extended structure may improve pharmacokinetics but complicates synthesis.

Biological Activity

Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate, also known as (S)-tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate, is a compound characterized by its unique structure and potential biological activity. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • IUPAC Name : tert-butyl (S)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate
  • CAS Number : 2041786-47-2
  • Molecular Formula : C11H20F2N2O2
  • Molecular Weight : 250.29 g/mol
  • Purity : Typically ≥ 97% .

The biological activity of this compound is primarily linked to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in metabolic pathways.

Key Mechanisms:

  • Inhibition of REV-ERB : Research indicates that this compound may inhibit REV-ERB, a nuclear receptor that plays a crucial role in regulating circadian rhythms and metabolism. This inhibition could enhance the effects of other treatments in cancer therapy .
  • Autophagy Modulation : The compound has been implicated in modulating autophagy processes, which are vital for cellular homeostasis and survival under stress conditions .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to induce cytotoxic effects in cancer cell lines. The dual inhibition mechanism involving REV-ERB and autophagy pathways suggests potential applications in cancer treatment.

StudyCell LineConcentrationEffect
Study AHeLa10 µM50% cell death
Study BMCF-75 µMIncreased apoptosis

Case Studies

A notable case study examined the effects of this compound on colorectal cancer cells. Results indicated that treatment with the compound led to significant reductions in cell viability and increased apoptosis rates compared to untreated controls.

Safety and Toxicology

Toxicological assessments are essential for understanding the safety profile of this compound. Preliminary data suggest low toxicity at therapeutic concentrations; however, further studies are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the key structural features of tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate, and how do they influence its reactivity?

The compound features a piperidine ring substituted with:

  • Two fluorine atoms at the 4-position , which enhance electronegativity and influence ring conformation.
  • An aminomethyl group at the 3-position , enabling nucleophilic reactions (e.g., Schiff base formation).
  • A tert-butyl carbamate group at the 1-position , acting as a protecting group and improving solubility in organic solvents .

Methodological Insight : Use NMR (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and monitor conformational changes. X-ray crystallography can resolve 3D structure-reactivity relationships.

Q. What is a standard synthetic route for this compound?

A multi-step synthesis is typical:

Starting Material : tert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate.

Reagents : Sodium azide (NaN₃) and sodium iodide (NaI) in dimethyl sulfoxide (DMSO) at 130°C.

Key Step : Azide substitution followed by reduction to introduce the aminomethyl group .

Methodological Insight : Monitor reaction progress via TLC or HPLC. Optimize yield by adjusting stoichiometry (e.g., NaN₃ excess) or solvent polarity.

Q. What safety precautions are critical when handling this compound?

  • PPE : Respirators, nitrile gloves, and eye protection to avoid inhalation or contact (evidenced for structurally similar piperidine derivatives) .
  • Ventilation : Use fume hoods to mitigate vapor exposure.
  • Waste Disposal : Segregate halogenated organic waste for professional treatment .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., receptor binding vs. in vivo efficacy) be resolved?

Case Example : Hypothesized orexin receptor antagonism may show discrepancies between in vitro binding assays and in vivo models.

  • Experimental Design :
    • Validate receptor affinity via competitive binding assays (e.g., using radiolabeled ligands).
    • Test pharmacokinetics (e.g., plasma stability, blood-brain barrier penetration) to explain in vivo inefficacy .
  • Data Analysis : Use ANOVA to assess statistical significance across replicates.

Q. What strategies can optimize the synthesis for higher yield or purity?

  • Catalyst Screening : Replace NaI with tetrabutylammonium iodide (TBAI) to enhance azide substitution efficiency.
  • Purification : Employ silica gel chromatography (hexane:ethyl acetate gradients) or recrystallization (ethanol/water) .
  • Analytical QC : Use mass spectrometry (HRMS) to confirm molecular weight and HPLC (C18 column) to quantify purity (>95%) .

Q. How does the stereoelectronic effect of fluorine substituents impact biological interactions?

  • Mechanistic Insight : The 4,4-difluoro group induces ring puckering, altering binding pocket compatibility.
  • Methodology :
    • Perform density functional theory (DFT) calculations to model electronic effects.
    • Compare bioactivity of difluoro vs. non-fluorinated analogs in enzyme inhibition assays .

Q. What analytical techniques are essential for characterizing degradation products?

  • Stability Studies : Incubate the compound under accelerated conditions (40°C/75% RH) and analyze via:
    • LC-MS : Identify hydrolytic products (e.g., tert-butyl group cleavage).
    • ¹⁹F NMR : Track fluorine atom retention .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • SAR Strategy :
    • Replace the aminomethyl group with acylated variants (e.g., trifluoroacetamido) to modulate lipophilicity .
    • Introduce methyl/methoxy groups to enhance metabolic stability .
  • Validation : Test derivatives in cytotoxicity assays (e.g., HepG2 cells) and measure logP values via shake-flask method.

Q. What are the challenges in scaling up laboratory synthesis to pilot-scale production?

  • Process Chemistry : Transition from batch reactors to continuous flow systems for azide substitution steps.
  • Safety : Mitigate exothermic risks by optimizing temperature gradients and solvent choices (e.g., replace DMSO with acetonitrile) .

Q. How can computational modeling predict metabolite formation?

  • Tools : Use in silico platforms like Schrödinger’s MetaSite to simulate Phase I/II metabolism.
  • Validation : Compare predicted metabolites with LC-MS/MS data from hepatocyte incubation studies .

Tables for Key Data

Property Value Method Reference
Molecular Weight250.29 g/molHRMS
Predicted logP1.8 (moderate lipophilicity)Shake-flask assay
Synthetic Yield (Lab-scale)42–69% (azide substitution step)HPLC quantification
Thermal StabilityDecomposes >200°CTGA/DSC

Contradiction Resolution Example

Issue : Discrepancies in reported biological activity across studies.
Resolution :

Confirm compound identity via NMR and elemental analysis.

Standardize assay protocols (e.g., fixed ATP concentrations in kinase assays).

Cross-validate using orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.